![molecular formula C11H13N3 B1526193 (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine CAS No. 1020718-05-1](/img/structure/B1526193.png)
(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine
Overview
Description
“(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine” is a chemical compound with the molecular formula C10H11N3 . It is a colorless to yellow viscous liquid or lump or semi-solid .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature .Molecular Structure Analysis
The molecular structure of “(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis
Pyrazoles, including “(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
“(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine” is a colorless to yellow viscous liquid or lump or semi-solid . It has a molecular weight of 173.22 .Scientific Research Applications
Antioxidant and Anticancer Activities
The compound has been used in the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives, which have been evaluated for their antioxidant and anticancer activities . These derivatives have shown good radical scavenging activity, with some being more active than ascorbic acid . Several derivatives have also proved to be cytotoxic in the RKO cell line .
Chelating and Extracting Reagents
Compounds containing the 2,4-dihydro-3H-pyrazol-3-one structural motif, including 4,4′-(arylmethylene)-bis(1H-pyrazol-5-ols), have been used as chelating and extracting reagents for different metal ions .
Antimalarial Activity
Some derivatives of the compound have shown antimalarial activity .
Anti-inflammatory Activity
Derivatives of the compound have also been found to have anti-inflammatory properties .
Antifungal and Antiviral Activities
Some derivatives have shown antifungal and antiviral activities .
Antidepressant Activity
Certain derivatives of the compound have been found to have antidepressant properties .
Antibacterial Activity
Some derivatives have shown antibacterial activity .
Antitumor Activity
Future Directions
The future directions for “(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, drug discovery, and other fields . Additionally, more research could be conducted to understand their mechanisms of action and potential therapeutic effects .
properties
IUPAC Name |
(3-methyl-1-phenylpyrazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-10(7-12)8-14(13-9)11-5-3-2-4-6-11/h2-6,8H,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJRZYXYMWIXCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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